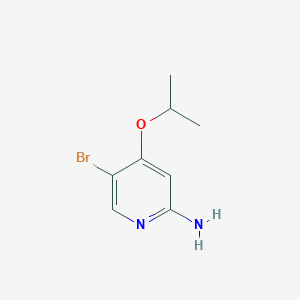

5-Bromo-4-isopropoxypyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Bromo-4-isopropoxypyridin-2-amine is an organic compound with the molecular formula C8H11BrN2O and a molecular weight of 231.08 g/mol . This compound is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of bromine and isopropoxy groups on the pyridine ring makes this compound unique and of interest in various fields of scientific research.

Métodos De Preparación

The synthesis of 5-Bromo-4-isopropoxypyridin-2-amine can be achieved through several methods. One common approach involves the Suzuki cross-coupling reaction. This method utilizes palladium-catalyzed reactions between 5-bromo-2-methylpyridin-3-amine and arylboronic acids to produce novel pyridine derivatives . The reaction conditions typically involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) under an inert atmosphere.

Análisis De Reacciones Químicas

5-Bromo-4-isopropoxypyridin-2-amine undergoes various chemical reactions, including substitution, oxidation, and reduction. The bromine atom on the pyridine ring makes it susceptible to nucleophilic substitution reactions. Common reagents used in these reactions include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and lithium diisopropylamide (LDA). The major products formed from these reactions depend on the nucleophile used and the reaction conditions.

Aplicaciones Científicas De Investigación

5-Bromo-4-isopropoxypyridin-2-amine has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antiproliferative and cytotoxic effects against cancer cell lines . In medicine, it is investigated for its potential therapeutic applications. Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and in the agrochemical industry for the synthesis of novel pesticides.

Mecanismo De Acción

The mechanism of action of 5-Bromo-4-isopropoxypyridin-2-amine involves its interaction with specific molecular targets and pathways. The presence of the bromine and isopropoxy groups on the pyridine ring can influence its binding affinity to various enzymes and receptors. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with key proteins involved in cell signaling and regulation.

Comparación Con Compuestos Similares

5-Bromo-4-isopropoxypyridin-2-amine can be compared with other similar compounds, such as 2-Amino-5-bromopyridine and 5-Bromo-2-methylpyridin-3-amine . These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring. The unique combination of bromine and isopropoxy groups in this compound distinguishes it from these similar compounds and contributes to its unique chemical and biological properties.

Actividad Biológica

5-Bromo-4-isopropoxypyridin-2-amine is a heterocyclic organic compound with significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 5th position, an isopropoxy group at the 4th position, and an amino group at the 2nd position of the pyridine ring. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula : C10H13BrN2O

Molecular Weight : 256.13 g/mol

IUPAC Name : this compound

The synthesis of this compound can be achieved through various chemical reactions, including nucleophilic substitution and coupling reactions. Common reagents include sodium methoxide and palladium catalysts for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Recent studies have indicated that this compound may exhibit:

- Inhibition of Enzyme Activity : It has been shown to influence enzyme kinetics, potentially acting as a competitive inhibitor.

- Receptor Modulation : The compound may bind to various receptors, affecting their function and leading to physiological responses.

Anticancer Activity

Research has indicated that this compound possesses anticancer properties. In vitro studies demonstrated its ability to inhibit cancer cell proliferation through apoptosis induction. For instance, a study reported that derivatives of pyridine compounds showed significant cytotoxic effects against various cancer cell lines .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. It was found to reduce the expression of pro-inflammatory cytokines in cellular models, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

-

Study on Anticancer Properties :

- Objective : To evaluate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was used to assess cell viability.

- Results : The compound exhibited IC50 values in the micromolar range against tested cell lines, indicating significant anticancer activity.

- Investigation of Anti-inflammatory Mechanisms :

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 5-Bromo-3-methoxy-pyridin-2-amine | 42409-58-5 | 0.89 |

| 5-Bromo-3-(difluoromethoxy)-pyridin-2-amine | 947249-13-0 | 0.89 |

| 7-Bromo-3,4-dihydro-pyrido[3,2-b][1,4]oxazine | 34950-82-8 | 0.85 |

These compounds share structural similarities but may exhibit different biological activities due to variations in substituents on the pyridine ring.

Propiedades

Fórmula molecular |

C8H11BrN2O |

|---|---|

Peso molecular |

231.09 g/mol |

Nombre IUPAC |

5-bromo-4-propan-2-yloxypyridin-2-amine |

InChI |

InChI=1S/C8H11BrN2O/c1-5(2)12-7-3-8(10)11-4-6(7)9/h3-5H,1-2H3,(H2,10,11) |

Clave InChI |

IBQSBJWGTNPLQI-UHFFFAOYSA-N |

SMILES canónico |

CC(C)OC1=CC(=NC=C1Br)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.